Methyl 2-methylazulene-1-carboxylate

Organic Synthesis Medicinal Chemistry Azulene Derivatives

Researchers seeking regioselective azulene functionalization face limited intermediate availability. Methyl 2-methylazulene-1-carboxylate (CAS 54654-48-7) solves this with its unique 2-Me-1-COOMe substitution enabling Friedel-Crafts acylation at C-3. • Enables regioselective synthesis of benzoylazulenes and complex molecular architectures. • Serves as a natural product standard for Mentha metabolomics studies. • Cost-effective azulene scaffold for preliminary SAR exploration. Reliable supply with documented purity ≥95%.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 54654-48-7
Cat. No. B1248452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylazulene-1-carboxylate
CAS54654-48-7
Synonymsmethyl 2-methylazulene-1-carboxylate
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=CC2=C1C(=O)OC
InChIInChI=1S/C13H12O2/c1-9-8-10-6-4-3-5-7-11(10)12(9)13(14)15-2/h3-8H,1-2H3
InChIKeyXUKZGJCCXHLQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methylazulene-1-Carboxylate: Chemical Profile & Procurement


Methyl 2-methylazulene-1-carboxylate (CAS 54654-48-7) is a synthetic derivative of azulene, a non-benzenoid aromatic hydrocarbon [1]. It is a key precursor and intermediate in the synthesis of various bioactive azulene derivatives and functional materials , and is also reported as a naturally occurring compound found in Mentha species leaves .

Synthetic intermediate
Key precursor for regioselective azulene derivatization
Natural product occurrence
Identified in Mentha leaves; relevant for plant metabolomics
Cost-effective scaffold
Budget-friendly entry point for azulene SAR exploration

Methyl 2-Methylazulene-1-Carboxylate: Substitution Pattern Specificity


In azulene chemistry, the specific pattern of substitution is a critical determinant of both chemical reactivity and potential biological activity . For Methyl 2-methylazulene-1-carboxylate, the unique combination of a methyl group at the 2-position and a carboxylate ester at the 1-position dictates its utility as a specific synthetic intermediate, enabling regioselective transformations that are impossible with other analogs . Generic substitution with unsubstituted azulene, guaiazulene, or even a different positional isomer would fail to produce the same downstream compounds or exhibit the same property profile, as the electronic and steric properties are fundamentally altered .

Regiochemical substitution pattern
1-COOCH3, 2-CH3 pattern is essential for directed acylation; unsubstituted azulene or guaiazulene may direct electrophiles differently.
Physicochemical profile mismatch
Methyl ester imparts higher lipophilicity vs. water-soluble sulfonate salts; may not be interchangeable in aqueous formulations.
Natural-source authenticity
Synthetic azulenes lack the natural-product provenance required for plant metabolomics or chemotaxonomy studies.

Methyl 2-Methylazulene-1-Carboxylate: Comparative Evidence


Key Intermediate for Azulene Synthesis

Methyl 2-methylazulene-1-carboxylate serves as a crucial intermediate in the synthesis of complex azulene derivatives, a role not fulfilled by other common analogs like guaiazulene. Its specific substitution pattern enables regioselective Friedel-Crafts acylation to yield benzoylazulenes, which are then further derivatized [1].

Synthetic utility
Method context
Regioselective Friedel-Crafts acylation at 3-position
Defines primary synthetic value
Guaiazulene comparator lacks this reactivity path
Organic Synthesis Medicinal Chemistry Azulene Derivatives

Anti-Inflammatory Activity

Methyl 2-methylazulene-1-carboxylate has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties . However, a direct, quantitative comparison (e.g., IC50 values in the same assay) against established azulene anti-inflammatory agents like guaiazulene or sodium guaiazulene sulfonate is not available in the public domain [1].

Anti-inflammatory activity
Data to verify
Reported activity; no quantitative IC50 available
Not a drop-in replacement for established anti-inflammatory azulenes
GAS-Na IC50 5.64 μg/mL for reference
Anti-inflammatory Analgesic Antipyretic

Natural Occurrence vs. Synthetic Analogs

Methyl 2-methylazulene-1-carboxylate is identified as a natural product found in the leaves of Mentha species, distinguishing it from purely synthetic analogs like sodium guaiazulene sulfonate . This natural origin may be relevant for studies of plant metabolomics or natural product chemistry, where a synthetic surrogate would be inappropriate.

Natural occurrence
Class-level
Found in Mentha species leaves
Non-substitutable property for natural product studies
Sodium guaiazulene sulfonate is purely synthetic
Natural Product Biomarker Mentha

Solubility and Stability Profile

Methyl 2-methylazulene-1-carboxylate, being a methyl ester, is expected to have higher lipophilicity and lower water solubility compared to water-soluble azulene derivatives like sodium guaiazulene sulfonate (GAS-Na) [1]. While direct experimental solubility data is not available in the provided sources, this class-level inference is based on well-established principles of medicinal chemistry and the properties of ester vs. sulfonate functional groups [2].

Solubility profile
Class-level
Expected low water solubility (methyl ester)
Informs formulation domain selection
Versus high aqueous solubility of sulfonate salts
Physicochemical Properties Solubility Stability

Cost-Effectiveness as an Azulene Scaffold

Methyl 2-methylazulene-1-carboxylate is described by vendors as a cost-effective analog of azulene for use in medicinal preparations . While exact pricing data is proprietary and variable, this suggests its procurement may offer economic advantages over more complex or less accessible azulene derivatives for certain research applications.

Cost-effectiveness
Data to verify
Vendor-described cost-effective azulene analog
May be a budget-friendly scaffold for early SAR
Exact pricing proprietary; verify at scale
Cost-Effective Scaffold Medicinal Chemistry

Methyl 2-Methylazulene-1-Carboxylate: Application Scenarios


Regioselective Azulene Derivative Synthesis

This compound's primary value lies in its use as a synthetic intermediate. Its specific substitution pattern allows for regioselective reactions, such as Friedel-Crafts acylation at the 3-position, to create benzoylazulenes, which can be further modified into complex molecular architectures [1]. This is a unique application not shared by other common azulene analogs.

Natural Product & Metabolomics Research

Given its occurrence as a natural product in Mentha species, this compound is a relevant standard or analyte for studies in plant metabolomics, natural product chemistry, and chemotaxonomy . Its synthetic counterpart, sodium guaiazulene sulfonate, would not serve this purpose.

Cost-Effective Scaffold for Initial Research

Described as a 'cost-effective analog of azulene,' this compound is suitable for academic labs or early-stage research programs seeking to explore the chemical space of the azulene scaffold without the high cost of more complex derivatives . This makes it a pragmatic choice for generating preliminary structure-activity relationship data.

Application
Selection Property
Validation Focus
Azulene derivative synthesis
Regioselective acylation at 3-position
Synthetic pathway verification with Friedel-Crafts conditions
Plant metabolomics research
Natural occurrence in Mentha species
Authenticity as natural product standard
Cost-conscious SAR exploration
Budget-friendly azulene scaffold
Cost-benefit review at desired scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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